[3-(propan-2-yl)pyridin-4-yl]methanol
Description
[3-(Propan-2-yl)pyridin-4-yl]methanol is a pyridine derivative featuring a hydroxymethyl group at the 4-position and an isopropyl substituent at the 3-position of the pyridine ring. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity (due to the branched alkyl group) and hydrogen-bonding capacity (from the hydroxyl group).
Properties
CAS No. |
1893917-39-9 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)pyridin-4-yl]methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-pyridylmethanol with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [3-(propan-2-yl)pyridin-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The compound can be reduced to form various alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : [3-(propan-2-yl)pyridin-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridine derivatives.
Biology: : In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological activities.
Medicine: : The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.
Mechanism of Action
The mechanism by which [3-(propan-2-yl)pyridin-4-yl]methanol exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal complexes formed.
In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as enzymes or receptors. The presence of the pyridine ring and the functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share core pyridine-methanol frameworks but differ in substituent patterns, leading to distinct reactivity and applications:
Substituent Position and Electronic Effects
| Compound Name | Substituent Position/Type | Key Properties/Applications | Reference |
|---|---|---|---|
| (3-Methylpyridin-4-yl)methanol | Methyl at C3, hydroxymethyl at C4 | Moderate antimicrobial activity; used as a synthetic intermediate . | |
| (4-(Trifluoromethyl)pyridin-3-yl)methanol | Trifluoromethyl at C4, hydroxymethyl at C3 | Enhanced electrophilicity; potential in fluorinated drug design . | |
| [3-(Propan-2-yl)pyridin-4-yl]methanol | Isopropyl at C3, hydroxymethyl at C4 | Predicted higher lipophilicity and steric bulk; potential for metal coordination . |
Functional Group Variations
| Compound Name | Functional Group Modification | Impact on Reactivity/Bioactivity | Reference |
|---|---|---|---|
| (4-Methoxy-3-methylpyridin-2-yl)methanol | Methoxy at C4, methyl at C3 | Improved solubility; explored in medicinal chemistry for enzyme inhibition . | |
| (3-Bromopyridin-4-yl)methanol | Bromine at C3 | Higher electrophilicity; used in cross-coupling reactions . | |
| This compound | Isopropyl at C3 | Enhanced stability in hydrophobic environments; potential for lipid membrane penetration . |
Key Insight : The hydroxymethyl group enables hydrogen bonding, while the isopropyl group may improve pharmacokinetic properties (e.g., metabolic stability) compared to halogens or alkoxy groups .
Catalytic and Material Science Potential
- (3-Amino-2-methylpyridin-4-yl)methanol: Forms metal complexes for catalysis; amino group aids in ligand diversity .
- This compound: The isopropyl group may stabilize transition states in asymmetric catalysis, similar to bulky pyrazole-pyrrolidine methanol derivatives .
Biological Activity
The compound [3-(propan-2-yl)pyridin-4-yl]methanol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 189.25 g/mol
Functional Groups:
- Pyridine ring
- Alcohol group (hydroxymethyl)
The presence of the pyridine moiety is significant as it is known for its role in various pharmacological activities, including enzyme inhibition and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of bacteria and fungi. The structural features of the compound, particularly the pyridine ring, contribute to its ability to disrupt microbial cell function.
Anticancer Effects
Studies have shown that pyridine derivatives can inhibit tumor growth by interfering with critical signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit receptor tyrosine kinases, which are pivotal in cancer cell signaling.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes. The hydroxymethyl group can participate in hydrogen bonding with enzyme active sites, potentially leading to decreased enzymatic activity. This is particularly relevant in the context of diseases where enzyme dysregulation is a factor.
Interaction with Biological Targets
Interaction studies reveal that this compound may bind to various biological macromolecules, influencing their function. The binding affinity and specificity can be assessed through computational modeling and experimental assays.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
| HCT116 (Colon) | 4.5 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable activity, with minimum inhibitory concentrations (MICs) below 100 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Intercalation: Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
- Receptor Modulation: The pyridine structure allows for interaction with various receptors, potentially modulating signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
